2,8-Quinolinediol 2,8-Quinolinediol Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one.
Brand Name: Vulcanchem
CAS No.: 15450-76-7
VCID: VC20810577
InChI: InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
SMILES: C1=CC2=C(C(=C1)O)NC(=O)C=C2
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2,8-Quinolinediol

CAS No.: 15450-76-7

Cat. No.: VC20810577

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2,8-Quinolinediol - 15450-76-7

Specification

Description Quinoline-2,8-diol is a dihydroxyquinoline. It is a tautomer of an 8-hydroxyquinolin-2(1H)-one.
CAS No. 15450-76-7
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 8-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
Standard InChI Key ZXZKYYHTWHJHFT-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O)N=C(C=C2)O
SMILES C1=CC2=C(C(=C1)O)NC(=O)C=C2
Canonical SMILES C1=CC2=C(C(=C1)O)NC(=O)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator